molecular formula C5F10O B158337 Perfluoropropoxyethylene CAS No. 1623-05-8

Perfluoropropoxyethylene

Cat. No. B158337
CAS RN: 1623-05-8
M. Wt: 266.04 g/mol
InChI Key: KHXKESCWFMPTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Perfluoropropoxyethylene is not explicitly provided in the available literature .


Chemical Reactions Analysis

Specific chemical reactions involving Perfluoropropoxyethylene are not detailed in the available literature .

Scientific Research Applications

  • Safety Evaluation in Food Contact Materials The substance 3H-perfluoro-3-[(3-methoxypropoxy) propanoic acid], ammonium salt (related to Perfluoropropoxyethylene), has been evaluated for safety in food contact materials. It is considered safe for consumers when used in the polymerization of fluoropolymers at temperatures above 280°C for at least 10 minutes and up to 30% in polyoxymethylene polymer for repeated use articles only (Andon et al., 2011).

  • Aggregation Behavior in Surfactant Mixtures The aggregation behavior of mixtures containing a perfluorinated surfactant (related to Perfluoropropoxyethylene) was studied. This research contributes to understanding the critical micelle concentrations and the formation of mixed micelles, impacting industrial and cleaning applications (Torres et al., 2010).

  • Water and Oil Repellency in Polyethylene Terephthalate (PET) Films Research on perfluoropolyethers (PFPE)-based oligomeric polyesters shows significant water and oil repellency when added to PET film. This has implications for developing materials with enhanced surface properties, especially in packaging and textile industries (Demir et al., 2017).

  • Synthesis of Fluorinated Amphiphilic Thiols The synthesis of C8-perfluoroalkyl thiols, which are soluble in various solvents and show good solubility in water, has been explored. These compounds have potential applications in surface modification and as surfactants in different industries (Gentilini et al., 2008).

  • Atmospheric Chemistry and Global Warming Potential Studies on the atmospheric lifetime and global warming potential of perfluoropolyethers (PFPEs) suggest that these compounds have a long atmospheric lifetime and significant global warming potential, which is crucial for understanding environmental impacts (Young et al., 2006).

  • Chemical Properties in Hard-Disk Media The chemical characteristics of perfluoropolyether lubricant films on hard-disk media have been studied, showing significant functional group elimination under certain conditions. This research is essential for the development of more stable and efficient lubricants in data storage devices (Hara et al., 2001).

  • Synthesis of Low Molecular Weight Perfluoro Oxymethylene Vinyl Ethers A multi-step synthesis process for perfluoro oxymethylene vinyl ethers has been developed, providing key intermediates for further chemical applications. This advancement is significant for creating new materials and compounds in various industrial applications (Marchionni et al., 2003).

  • Gas Permeation and Diffusion in Copolymers Research on the gas permeation and diffusion in copolymers of tetrafluoroethylene and hexafluoropropylene provides insights into their potential for gas separation applications, particularly for helium and hydrogen, which is relevant for energy and environmental technologies (Nikiforov et al., 2017).

Safety And Hazards

Perfluoropropoxyethylene is suspected of causing genetic defects . It is recommended to handle it with care, using protective gloves, clothing, and eye/face protection . If exposed or concerned, it is advised to get medical attention .

properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-(1,2,2-trifluoroethenoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F10O/c6-1(7)2(8)16-5(14,15)3(9,10)4(11,12)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXKESCWFMPTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70087-25-1
Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70087-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0061826
Record name Perfluoropropyl trifluorovinyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Heptafluoropropyl trifluorovinyl ether

CAS RN

1623-05-8
Record name 1,1,1,2,2,3,3-Heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1623-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoro(propyl vinyl ether)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoropropyl trifluorovinyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3-heptafluoro-3-[(trifluorovinyl)oxy]propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.092
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERFLUORO(PROPYL VINYL ETHER)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73R080E9WS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoropropoxyethylene
Reactant of Route 2
Perfluoropropoxyethylene
Reactant of Route 3
Perfluoropropoxyethylene

Citations

For This Compound
7
Citations
채기환 - Bulletin of the Korean Chemical Society, 1999 - koreascience.kr
Perfluorinated dialkyl ethers have been classified as a nonflammable and/or lubricating substance with an excel lent thermal and oxidative stability, a low melting point and a good …
Number of citations: 10 koreascience.kr
지기환 - Bulletin of the Korean Chemical Society, 1999 - koreascience.kr
Because of their peculiar characteristics, perfluorinated amines have been used as a high temperature lubricant, a liq uid dielectric or an artificial blood. 1 Recently, a perfluori nated …
Number of citations: 3 koreascience.kr
H Sakaguchi, M Ohashi, S Ogoshi - Angewandte Chemie, 2018 - Wiley Online Library
… In contrast, using α,β,β-trifluorostyrene, chlorotrifluoroethylene, perfluoropropoxyethylene, or octafluorocyclopentene either did not give any conversion or resulted in a side reaction (…
Number of citations: 118 onlinelibrary.wiley.com
G Lopez - Recent Progress in Materials, 2021 - lidsen.com
… The PFA used can be a copolymer of TFE and perfluoropropoxyethylene (PPVE) with a PPVE content of 4.2 wt.%. The end-groups of this PFA are primarily carboxylic acids. A small …
Number of citations: 10 www.lidsen.com
AK Domah - 2015 - ukzn-dspace.ukzn.ac.za
Partially fluorinated dialkyl ethers are valuable intermediates for organofluorine syntheses. These compounds can be used for the preparation of perfluoroacrylic acids or the anhydrides…
Number of citations: 0 ukzn-dspace.ukzn.ac.za
D Bäuerle, M Dinescu, R Dinu, J Pedarnig… - … Materials: Advances in …, 2000 - Springer
… True charge electrets, such as nonpolar PTFE, FEP (tetrafluoroethylene-co-hexafluoropropylene copolymer), and PFA (tetrafluoroethylene-co-perfluoropropoxyethylene) have found …
Number of citations: 2 link.springer.com
D Bauerle, R Rossler, J Pedarnig, SH Yun… - … Physics-Section A …, 1999 - academia.edu
In this paper we discuss some fundamentals on uniform target ablation and present some new results on thin films of high-temperature superconductors, ferroelectrics, and polymers. …
Number of citations: 14 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.